molecular formula C17H23N3O4 B2660629 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea CAS No. 954588-99-9

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea

Cat. No. B2660629
CAS RN: 954588-99-9
M. Wt: 333.388
InChI Key: FGDRWIZMSOUSLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The benzo[d][1,3]dioxol-5-yl group is a benzene ring fused with a 1,3-dioxole ring. The pyrrolidinone group is a five-membered ring containing nitrogen and a carbonyl group. The urea group contains a carbonyl group flanked by two amine groups. The tert-butyl group is a carbon atom attached to three methyl groups .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the carbonyl groups in the pyrrolidinone and urea parts of the molecule could undergo reactions with nucleophiles. The tert-butyl group is generally unreactive but could potentially undergo reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it. A Material Safety Data Sheet (MSDS) would provide detailed information .

Future Directions

The potential applications and future directions for research would depend on the properties and reactivity of the compound. Compounds with similar structures are often used in the development of new pharmaceuticals, so this could be one potential area of interest .

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-tert-butylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-17(2,3)19-16(22)18-8-11-6-15(21)20(9-11)12-4-5-13-14(7-12)24-10-23-13/h4-5,7,11H,6,8-10H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDRWIZMSOUSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(tert-butyl)urea

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